N,N'-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide]
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide] is a synthetic organic compound characterized by its unique structure, which includes ethane-1,2-diyl and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide] typically involves the reaction of ethane-1,2-diamine with prop-2-en-1-yl undec-10-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide] involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with benzamide groups instead of prop-2-en-1-yl undec-10-enamide.
N,N’-(Ethane-1,2-diyl)bis(pyridin-2-ylmethanimine): Contains pyridine rings instead of undec-10-enamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61797-70-4 |
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Molecular Formula |
C30H52N2O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-prop-2-enyl-N-[2-[prop-2-enyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C30H52N2O2/c1-5-9-11-13-15-17-19-21-23-29(33)31(25-7-3)27-28-32(26-8-4)30(34)24-22-20-18-16-14-12-10-6-2/h5-8H,1-4,9-28H2 |
InChI Key |
YBOKWSRDGXATSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)N(CCN(CC=C)C(=O)CCCCCCCCC=C)CC=C |
Origin of Product |
United States |
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